6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride

Übersicht

Beschreibung

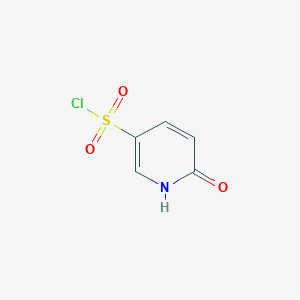

6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H4ClNO3S and its molecular weight is 193.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is used as a reagent in the preparation of n-heterocyclylsulfonyl amides, which are known to inhibit nlrp3 .

Mode of Action

As a reagent, it likely interacts with other compounds to form N-heterocyclylsulfonyl amides .

Biochemical Pathways

Nlrp3 inhibitors, which can be synthesized using this compound, are known to affect inflammatory pathways .

Result of Action

Compounds synthesized using this reagent, such as n-heterocyclylsulfonyl amides, are known to inhibit nlrp3, which can reduce inflammation .

Biochemische Analyse

Biochemical Properties

6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions. It is primarily used as a reagent in the preparation of N-heterocyclylsulfonyl amides. These amides are known to inhibit the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. The interaction between this compound and the NLRP3 inflammasome is crucial for its role in modulating inflammation.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation. By inhibiting the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. This compound also impacts gene expression related to inflammation and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NLRP3 inflammasome. This compound binds to the NLRP3 protein, inhibiting its activation and subsequent formation of the inflammasome complex. This inhibition prevents the cleavage of pro-caspase-1 into its active form, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at temperatures between 0-8°C . Its stability and activity may decrease over extended periods, leading to potential degradation . Long-term studies have shown that prolonged exposure to this compound can result in reduced cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NLRP3 inflammasome and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation and immune response. It interacts with enzymes and cofactors that regulate the activation of the NLRP3 inflammasome. By inhibiting this pathway, the compound can modulate metabolic flux and reduce the levels of pro-inflammatory metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is primarily localized in the cytoplasm, where it interacts with the NLRP3 inflammasome. The compound may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, enhancing its activity and stability.

Biologische Aktivität

6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- CAS Number : 1781052-64-9

- Molecular Formula : C6H6ClN2O3S

- Molecular Weight : 210.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor and modulates receptor activity through the following mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their catalytic activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and biological responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6-Oxo-1,6-dihydropyridine exhibit significant antimicrobial properties. For instance, a study reported that certain analogues showed activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.025 mM to 2.609 mM .

Anti-inflammatory Properties

Research indicates that compounds related to 6-Oxo-1,6-dihydropyridine have anti-inflammatory effects. A series of diphenyl analogues were synthesized and evaluated for their potential in treating acute lung injury and sepsis, showcasing promising anti-inflammatory activity .

Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized compounds based on the 6-Oxo framework, one derivative exhibited a notable inhibition zone of 40.3 ± 0.6 mm against S. aureus, outperforming standard antibiotics like ampicillin .

Study 2: Anti-inflammatory Activity

The compound J27, a diphenyl analogue of 6-Oxo-1,6-dihydropyridine, was evaluated for its therapeutic potential in acute lung injury models. It demonstrated significant reductions in inflammatory markers and improved survival rates in animal models .

Research Applications

The unique properties of this compound make it valuable in various research fields:

- Medicinal Chemistry : Used as a scaffold for developing new drugs targeting inflammation and infections.

- Biological Assays : Employed as a probe in biological assays to study enzyme kinetics and receptor interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| Diphenyl J27 | Diphenyl J27 Structure | Anti-inflammatory | Effective in ALI models |

| 1-Methyl Derivative | 1-Methyl Structure | Antimicrobial | MIC as low as 0.025 mM against S. aureus |

Wissenschaftliche Forschungsanwendungen

Applications Overview

The primary application of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is as a reagent in the synthesis of various biologically active compounds. Notably, it has been identified as a key building block in the preparation of N-heterocyclylsulfonyl amides, which serve as inhibitors for the NLRP3 inflammasome—a critical component in inflammatory responses and associated diseases.

NLRP3 Inhibitors Development

This compound is instrumental in synthesizing NLRP3 inhibitors. The NLRP3 inflammasome plays a significant role in various inflammatory diseases, including autoimmune disorders and metabolic syndromes. Research indicates that compounds derived from this sulfonyl chloride can effectively inhibit NLRP3 activation, thus providing therapeutic avenues for managing inflammation-related conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives synthesized from this compound. For instance, compounds exhibiting similar structures have shown significant activity against Gram-positive bacteria and fungi, suggesting that this compound could lead to novel antimicrobial agents .

Synthesis of Anticancer Agents

The compound has also been explored for its role in developing anticancer therapeutics. By modifying its structure, researchers have synthesized derivatives that demonstrate cytotoxic effects against various cancer cell lines. These findings underscore the potential of this compound as a precursor for anticancer drug development .

Targeted Protein Degradation

In the realm of targeted protein degradation, sulfonyl chlorides like this compound are being investigated for their ability to form covalent bonds with specific proteins involved in disease pathways. This approach is particularly relevant for designing proteolysis-targeting chimeras (PROTACs), which aim to selectively degrade pathogenic proteins .

Case Studies

Eigenschaften

IUPAC Name |

6-oxo-1H-pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWHYGVVFBUDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.